molecular formula C12H8N2O2 B3721967 [1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide CAS No. 5812-86-2

[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide

Cat. No.: B3721967
CAS No.: 5812-86-2
M. Wt: 212.20 g/mol
InChI Key: ISZWUJSQLGESSW-UHFFFAOYSA-N
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Description

[1-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide (CAS: 362499-35-2) is a cyanamide derivative featuring a conjugated inden-dioxo moiety. Its molecular formula is C₁₂H₈N₂O₂, with a molecular weight of 236.21 g/mol. The compound is synthesized via condensation reactions involving ninhydrin (1,2,3-indantrione) and cyanamide derivatives, as demonstrated in multiple studies . The inden-dioxo group imparts electron-withdrawing properties, making the compound reactive in cycloaddition and spirocyclization reactions . Its applications span organic synthesis, materials science, and pharmaceuticals, particularly in designing heterocyclic frameworks and functional dyes .

Properties

IUPAC Name

1-(1-hydroxy-3-oxoinden-2-yl)ethylidenecyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c1-7(14-6-13)10-11(15)8-4-2-3-5-9(8)12(10)16/h2-5,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZWUJSQLGESSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC#N)C1=C(C2=CC=CC=C2C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50417144
Record name [1-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5812-86-2
Record name [1-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide can be achieved through multicomponent reactions. One efficient method involves the reaction of ninhydrin, malononitrile, and various diamines in an aqueous medium under catalyst-free conditions . This green approach yields high purity products with good to excellent yields (73-98%) and short reaction times at room temperature .

Industrial Production Methods: Industrial production of this compound typically involves similar multicomponent reactions, optimized for large-scale synthesis. The use of environmentally benign solvents and conditions is emphasized to minimize waste and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyanamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyanamide moiety under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyanamides or related derivatives.

Mechanism of Action

The mechanism of action of [1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to derivatives sharing the inden-dioxo core or cyanamide functionality. Key analogues include:

Compound Name Molecular Formula Key Features Melting Point (°C) Key Spectral Data (IR/NMR) Applications References
[1-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide C₁₂H₈N₂O₂ Inden-dioxo + cyanamide N/A N/A Organic synthesis, sensors
5-(1,3-Dioxo-inden-2-ylidene)-1-methylimidazolidine-2,4-dione C₁₃H₈N₂O₄ Imidazolidinone ring + inden-dioxo 192–193 IR: 3197 cm⁻¹ (NH), 1732 cm⁻¹ (C=O); 1H NMR: δ 10.18 (NH) Pharmaceutical intermediates
N′-(1,3-Dioxo-inden-2-ylidene)-2-(4-oxo-thienopyrimidinyl)acetohydrazide C₂₂H₁₅N₅O₃S Thienopyrimidine + hydrazone linkage N/A 1H NMR: δ 12.61 (NH); 13C NMR: 162.26 ppm (C=O) Anticancer agents
2-((1,3-Dioxo-inden-2-ylidene)methyl)-N-phenylhydrazine-1-carbothioamide C₁₇H₁₂N₃O₂S Thiosemicarbazide + inden-dioxo N/A UV-vis: λmax 450 nm (F⁻ binding) Anion sensors
Ethyl 4-(2-cyano-2-(inden-dioxo)acetamido)benzoate C₂₁H₁₆N₂O₅ Cyanoacetamide + ester group N/A HRMS: m/z 594.1651 (M+H⁺) Fluorescent materials

Key Differences and Trends

  • Electron-Withdrawing Effects: The inden-dioxo group enhances electrophilicity, enabling reactions like Knoevenagel condensations (e.g., formation of hydrazones in ). In contrast, imidazolidinone derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity due to NH groups.
  • NMR: Hydrazone NH protons resonate downfield (δ 10.18–12.61 ppm) , whereas aryl protons in azo dyes (e.g., ) show upfield shifts due to conjugation.
  • Applications :
    • Sensors : Thiosemicarbazide derivatives detect anions (F⁻, CN⁻) via UV-vis shifts .
    • Dyes : Azo derivatives with inden-dioxo groups exhibit intense absorption in visible spectra, suitable for keratin fiber dyeing .
    • Pharmaceuticals : Spirocyclic inden-dioxo compounds demonstrate anti-proliferative activity .

Biological Activity

[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its synthesis, structural characteristics, and biological activity, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The compound was synthesized through a condensation reaction involving 2-acetylindan-1,3-dione and thiosemicarbazide in the presence of glacial acetic acid. The reaction yielded a yellow microcrystalline powder, which was characterized by various spectroscopic methods, including IR and NMR spectroscopy. The molecular formula is C12H11N3O2SC_{12}H_{11}N_{3}O_{2}S with a notable thioketone structure.

Structural Data

The compound adopts a specific conformation characterized by weak intramolecular hydrogen bonds and π–π interactions. The dihedral angle between the mean planes of the constituent groups is approximately 86.32° .

Atomx (Å)y (Å)z (Å)U iso/U eq
S10.43388(3)0.69858(6)0.75750(2)0.01816(17)
O10.86124(9)0.5148(2)0.58244(8)0.0294(4)
O20.58261(8)0.40510(17)0.48472(6)0.0202(3)
N10.50396(12)0.8510(2)0.65405(8)0.0213(4)

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis and inhibits cell proliferation, likely through the modulation of apoptotic pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study reported a significant reduction in cell viability upon treatment with varying concentrations of the compound over a period of 48 hours.
  • Antibacterial Efficacy : Another investigation demonstrated that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide
Reactant of Route 2
[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide

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